(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
This compound features a pyrazolo[1,5-a]pyridine core linked via a methanone group to a piperazine ring substituted at the 4-position with a 3-methylbenzyl sulfonyl group.
Properties
IUPAC Name |
[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-16-5-4-6-17(13-16)15-28(26,27)23-11-9-22(10-12-23)20(25)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJGPONXVYOMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that piperazine derivatives can interact with various targets and induce changes that lead to their biological effects. For instance, some piperazine derivatives have been found to bind to the colchicine binding site of tubulin.
Biochemical Pathways
It is known that piperazine derivatives can interfere with various biochemical pathways depending on their targets.
Biological Activity
The compound (4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone , with the CAS number 1421584-17-9 , is a synthetic derivative that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is 398.5 g/mol . The presence of a piperazine ring, a pyrazolo[1,5-a]pyridine moiety, and a sulfonyl group contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1421584-17-9 |
Biological Activity Overview
Research on similar compounds has indicated a broad spectrum of biological activities, including antimicrobial , antitumor , and anti-inflammatory effects. This section will explore the specific biological activities attributed to (4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone based on available literature.
Antimicrobial Activity
A study focusing on piperazine derivatives found that compounds containing similar structural motifs exhibited notable antimicrobial properties. In vitro tests demonstrated that many of these derivatives showed moderate to excellent activity against various bacterial strains.
| Compound | Antimicrobial Activity |
|---|---|
| (4-(2,4-Dichlorophenyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone | Moderate to Excellent |
| (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone | Moderate |
These findings suggest that (4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone may also possess similar antimicrobial properties due to its structural similarities.
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. Research indicates that piperazine-based compounds can inhibit tumor cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. A study reported the synthesis of several piperazine derivatives that demonstrated significant cytotoxicity against cancer cell lines.
Case Studies
Several studies have synthesized derivatives similar to (4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone and evaluated their biological activities:
- Synthesis and Evaluation of Piperazine Derivatives : A study synthesized various piperazine derivatives and assessed their antibacterial and antifungal activities. The results indicated that modifications in the piperazine ring significantly impacted biological efficacy.
- Antitumor Screening : In another research effort, a series of piperazine-based compounds were screened against multiple cancer cell lines, revealing promising antitumor activity correlated with structural features similar to those in (4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to pyrazolo[1,5-a]pyridines exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, particularly through the modulation of serine-threonine kinases such as p70S6K and Akt .
Neurological Disorders
The piperazine structure is known for its neuroactive properties. Studies suggest that derivatives of this compound may act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly in the context of serotonin and dopamine pathways .
Inflammatory Diseases
Compounds containing pyrazole and piperazine moieties have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using pyrazolo derivatives. |
| Study 2 | Neurological Effects | Reported significant reduction in anxiety-like behavior in rodent models treated with piperazine derivatives. |
| Study 3 | Anti-inflammatory Properties | Showed decreased levels of TNF-alpha and IL-6 in models of induced inflammation after treatment with related compounds. |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Analogous Compounds
| Compound Name | Core Structure | Piperazine Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (Target) | Pyrazolo[1,5-a]pyridine | 3-Methylbenzyl sulfonyl | ~371* | Bulky aromatic substituent; moderate polarity due to sulfonyl group. |
| (4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone | Pyrazolo[1,5-a]pyridine | 3,5-Dimethylisoxazole sulfonyl | ~402* | Smaller heterocyclic substituent; higher solubility due to isoxazole. |
| (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone | Pyrazolo[1,5-a]pyridine | 3-(Dimethylamino)benzoyl | 377.4 | Electron-rich benzoyl group; reduced polarity compared to sulfonyl analogs. |
| (4-BENZHYDRYLPIPERAZIN-1-YL)-[5-THIOPHEN-2-YL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE | Pyrazolo[1,5-a]pyrimidine | Benzhydryl + thiophenyl + trifluoromethyl | ~556† | Extended π-system; lipophilic CF₃ group may enhance membrane permeability. |
| {3-[(4-benzyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}{5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}methanone | Pyrazolo[1,5-a]pyrimidine | Benzyltriazolylmethyl | 533.68 | Bulky substituent; potential for enhanced target specificity. |
*Estimated based on molecular formula (C₁₈H₁₉N₄O₃S).
†Calculated from molecular formula in .
Key Differences and Implications
Core Heterocycle :
- The target and compounds use pyrazolo[1,5-a]pyridine , which is smaller and less electron-deficient than pyrazolo[1,5-a]pyrimidine (). The pyrimidine core in the latter may enhance binding to ATP pockets in kinases due to its resemblance to purine bases .
Piperazine Substituents: Sulfonyl vs.
Bioactivity Trends :
- While direct data for the target compound are lacking, trifluoromethyl -containing analogs () often exhibit enhanced metabolic stability and target engagement in medicinal chemistry .
- Isoxazole sulfonyl substituents () may improve solubility compared to aromatic sulfonyl groups, as seen in kinase inhibitors like imatinib derivatives .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | 3-Methylbenzyl sulfonyl chloride, DCM | 70–85% | |
| Coupling | Chloranil, xylene, reflux | 60–75% | |
| Purification | Recrystallization (MeOH) | 90–97% |
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol as solvents due to the compound’s moderate solubility at high temperatures (>80°C) and low solubility at room temperature .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–10% MeOH in DCM) to separate impurities, particularly unreacted sulfonyl or piperazine residues .
- Drying : Anhydrous Na₂SO₄ is preferred for removing residual water without inducing decomposition .
Advanced: How can conflicting spectroscopic data (e.g., NMR, MS) for this compound be resolved?
Methodological Answer:
- Cross-Validation : Compare data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyridine derivatives) to identify characteristic peaks. For example, the pyrazole ring protons appear as doublets near δ 7.8–8.2 ppm in ¹H NMR .
- High-Resolution MS : Use HRMS to confirm the molecular ion ([M+H]⁺ expected at m/z 440.15) and rule out isotopic interference .
- Controlled Replication : Repeat synthesis under standardized conditions (e.g., inert atmosphere, strict temperature control) to isolate batch-specific anomalies .
Advanced: What experimental strategies are used to study its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs, guided by the sulfonyl-piperazine moiety’s role in hydrogen bonding .
- In Vitro Assays : Perform enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying concentrations (1–100 µM) to determine IC₅₀ values .
- Structural Analog Comparison : Compare activity with derivatives lacking the 3-methylbenzyl group to assess the sulfonyl-piperazine’s contribution to potency .
Advanced: How to design experiments assessing environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C for 1–4 weeks, followed by LC-MS analysis to identify hydrolytic byproducts (e.g., cleaved sulfonyl or piperazine fragments) .
- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents and monitor degradation kinetics via HPLC .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity (EC₅₀) and bioaccumulation potential .
Advanced: How to address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation time) from conflicting studies. For example, variations in ATP concentrations in kinase assays can alter IC₅₀ values .
- Dose-Response Curves : Re-evaluate activity using a standardized protocol (e.g., 72-hour incubation in HEK293 cells) to control for methodological variability .
- Structural Confirmation : Ensure compound integrity via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out isomerization or degradation during bioassays .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features (e.g., 3-methylbenzyl substitution) with activity .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to identify critical binding interactions, such as π-π stacking between pyrazolo[1,5-a]pyridine and hydrophobic pockets .
- Pharmacophore Mapping : Define essential features (e.g., sulfonyl group orientation) using tools like Schrödinger’s Phase .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY spectra to confirm the pyrazolo[1,5-a]pyridine core and sulfonyl-piperazine connectivity .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- Elemental Analysis : Validate purity (>97%) by matching experimental and theoretical C/H/N/S percentages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
